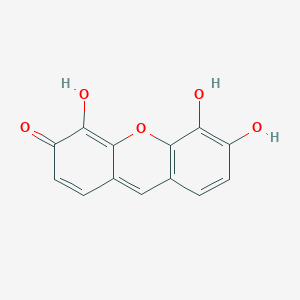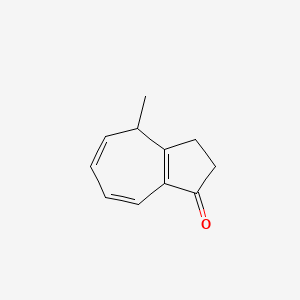
2,2'-(Pyridine-2,4-diyl)bis(1,3-benzoxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) is a heterocyclic compound that features a pyridine ring fused with two benzoxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) typically involves the condensation of 2-aminophenol with pyridine-2,4-dicarboxylic acid or its derivatives under specific reaction conditions. Various catalysts, such as metal catalysts and nanocatalysts, can be employed to facilitate the reaction. The reaction is often carried out in the presence of a dehydrating agent to promote the formation of the benzoxazole rings .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Aplicaciones Científicas De Investigación
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(1H-benzo[d]imidazole): Similar structure but contains benzimidazole rings instead of benzoxazole.
Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole rings, exhibiting diverse biological activities.
Bis(1,2,4-triazolo) Compounds: Compounds with triazole rings that share similar heterocyclic properties and applications.
Uniqueness
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) is unique due to its dual benzoxazole moieties fused with a pyridine ring, which imparts distinct electronic and steric properties. This structural uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
91069-48-6 |
|---|---|
Fórmula molecular |
C19H11N3O2 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
2-[2-(1,3-benzoxazol-2-yl)pyridin-4-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H11N3O2/c1-3-7-16-13(5-1)21-18(23-16)12-9-10-20-15(11-12)19-22-14-6-2-4-8-17(14)24-19/h1-11H |
Clave InChI |
OSQLGQRROZDSAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=NC=C3)C4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
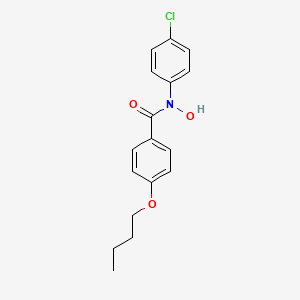
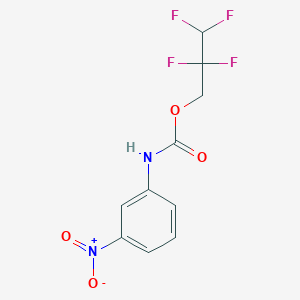
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)

![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)

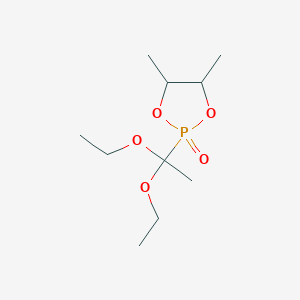
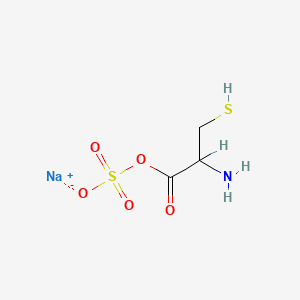
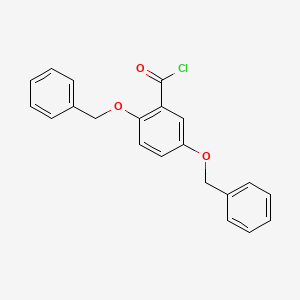
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
